路德氏菌素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

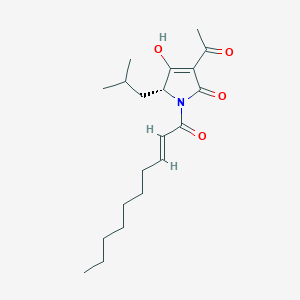

莱特菌素是一种由罗伊氏乳杆菌产生的细菌素。它是一种疏水性、带负电荷的分子,分子式为 C20H31NO4。莱特菌素通过作为质子离子载体破坏敏感细菌的细胞膜。 它对革兰氏阳性菌具有广谱活性,但由于革兰氏阴性菌外膜的屏障特性,对革兰氏阴性菌无效 .

科学研究应用

作用机制

莱特菌素通过作为质子离子载体发挥作用。它将质子转运穿过敏感细菌的细胞质膜,消散跨膜 pH 梯度 (ΔpH) 和膜电位 (Δψ)。 这种对质子动力势的破坏导致大分子合成受到抑制,最终导致细菌细胞死亡 .

生化分析

Biochemical Properties

Reutericyclin is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4 . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It is bacteriostatic or bactericidal to gram-positive bacteria based on its activity as a proton-ionophore . Gram-negative bacteria are resistant to reutericyclin because of the barrier properties of their outer membrane .

Cellular Effects

Reutericyclin has a broad spectrum of activity against Gram-positive bacteria . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It has no effect on Gram-negative bacteria because the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria prevents access by hydrophobic compounds .

Molecular Mechanism

The mode of action of reutericyclin is comparable to the antibacterial activity of hop iso-α-acids such as trans-isohumulone . It acts as a proton-ionophore, disrupting the cell membrane of sensitive bacteria .

Temporal Effects in Laboratory Settings

Reutericyclin-producing strains were shown to persist for a period of 10 years in an industrial sourdough fermentation, and reutericyclin was shown to be produced in concentrations active against competitors during growth of L. reuteri in sourdough .

Metabolic Pathways

It is known that Reutericyclin is produced by Lactobacillus reuteri, a lactic acid bacterium, which suggests that it may be involved in lactic acid fermentation .

Transport and Distribution

It is known that Gram-negative bacteria are resistant to Reutericyclin because of the barrier properties of their outer membrane .

Subcellular Localization

Given its role as a proton-ionophore and its impact on the cell membrane, it is likely that Reutericyclin interacts with the cell membrane .

准备方法

合成路线和反应条件: 莱特菌素在罗伊氏乳杆菌在小麦酵母面团中生长期间产生。 生产过程涉及在支持莱特菌素形成的特定条件下发酵罗伊氏乳杆菌 .

工业生产方法: 莱特菌素的工业生产涉及在生物反应器中培养罗伊氏乳杆菌。发酵过程经过优化,以最大限度地提高莱特菌素的产量。 然后提取和纯化该化合物,用于各种应用 .

化学反应分析

反应类型: 莱特菌素经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其生物活性、稳定性至关重要 .

常用试剂和条件: 与莱特菌素反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂。 仔细控制反应条件,以确保在不影响化合物完整性的情况下实现所需的修饰 .

主要产品: 莱特菌素反应形成的主要产物是具有增强抗菌活性的各种类似物。 这些类似物旨在针对特定的细菌菌株,并提高化合物的功效 .

相似化合物的比较

莱特菌素在结构上与天然存在的四氢吡喃酸有关,但具有独特的 action 模式。 与其他四氢吡喃酸不同,莱特菌素对真核细胞没有细胞毒性,使其成为治疗应用更安全的替代品 .

类似化合物:

丁香霉素: 一种具有细胞毒性的四氢吡喃酸。

异葎草酮: 一种与莱特菌素具有相似抗菌活性的啤酒花异 α-酸.

达托霉素: 一种靶向细菌细胞膜的环状脂肽类抗生素.

莱特菌素独特的结构和 action 模式使其成为各种科学和工业应用的宝贵化合物。它作为开发新型抗生素的先导化合物的潜力及其在食品防腐中的应用突出了其在研究和工业中的重要意义。

属性

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303957-69-9 |

Source

|

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)